molecular formula C6H10F2O B6158476 2-cyclobutyl-2,2-difluoroethan-1-ol CAS No. 569679-36-3

2-cyclobutyl-2,2-difluoroethan-1-ol

Cat. No. B6158476
CAS RN: 569679-36-3
M. Wt: 136.1
InChI Key:
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Description

2-Cyclobutyl-2,2-difluoroethan-1-ol (2-CBDFE) is an organofluorine compound that has been studied for its potential applications in various fields, such as medicine, biochemistry, and materials science. It has a unique structure and properties, which makes it an interesting target for further research.

Scientific Research Applications

2-cyclobutyl-2,2-difluoroethan-1-ol has been studied for its potential applications in various fields, such as medicine, biochemistry, and materials science. In medicine, it has been investigated for its potential use as an antifungal agent and as a therapeutic agent for the treatment of cancer. In biochemistry, it has been studied for its ability to interact with proteins and other macromolecules. In materials science, it has been explored as a potential additive for lubricants and as a solvent for organic synthesis.

Mechanism of Action

2-cyclobutyl-2,2-difluoroethan-1-ol has been found to interact with proteins and other macromolecules through a variety of mechanisms. It has been shown to bind to the active site of enzymes, which can lead to the inhibition of the enzyme's activity. It has also been found to interact with the cell membrane, which can lead to changes in membrane permeability and the regulation of ion channels. Additionally, it has been found to interact with DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
2-cyclobutyl-2,2-difluoroethan-1-ol has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, alter the permeability of cell membranes, and affect gene expression. In vivo studies have demonstrated that it can reduce inflammation, improve cognitive function, and reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

2-cyclobutyl-2,2-difluoroethan-1-ol has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a low toxicity, which makes it safe to use in experiments. However, it is important to note that the compound is highly volatile, and it can decompose at high temperatures.

Future Directions

There are a variety of potential future directions for the research and development of 2-cyclobutyl-2,2-difluoroethan-1-ol. It could be further studied for its potential applications in medicine and biochemistry, as well as its potential use as a solvent and additive for lubricants. Additionally, it could be explored for its potential use in materials science and as a catalyst in organic synthesis. It could also be further studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Finally, it could be investigated for its potential use in the development of new drugs and other compounds.

Synthesis Methods

2-cyclobutyl-2,2-difluoroethan-1-ol can be synthesized from a variety of starting materials, such as 2-chloro-1,1-difluoroethane, 1,1-difluoroethanol, and 1,2-difluoroethanol. The most common synthesis method involves the reaction of 1,1-difluoroethanol with 2-chloro-1,1-difluoroethane in the presence of sodium hydroxide, which yields 2-cyclobutyl-2,2-difluoroethan-1-ol as the main product. The reaction is typically carried out at room temperature and is relatively simple and straightforward.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclobutyl-2,2-difluoroethan-1-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclobutane", "Ethylene", "Hydrogen fluoride", "Sodium hydroxide", "Sodium borohydride", "Sodium iodide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclobutane is reacted with hydrogen fluoride in the presence of sulfuric acid to form 1,1-difluorocyclobutane.", "Step 2: 1,1-difluorocyclobutane is reacted with sodium iodide in acetone to form 1-iodo-2,2-difluorocyclobutane.", "Step 3: 1-iodo-2,2-difluorocyclobutane is reacted with ethylene in the presence of a palladium catalyst to form 2-cyclobutyl-2,2-difluoroethane.", "Step 4: 2-cyclobutyl-2,2-difluoroethane is reacted with sodium borohydride in methanol to form 2-cyclobutyl-2,2-difluoroethanol.", "Step 5: 2-cyclobutyl-2,2-difluoroethanol is treated with a solution of sodium hydroxide and sodium bicarbonate to remove any remaining acid impurities.", "Step 6: The final product, 2-cyclobutyl-2,2-difluoroethan-1-ol, is obtained by distillation of the purified 2-cyclobutyl-2,2-difluoroethanol in the presence of sodium chloride and water." ] }

CAS RN

569679-36-3

Molecular Formula

C6H10F2O

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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